molecular formula C13H19NO2 B12611789 [(2S,4S,5R)-2-Methyl-5-phenylpyrrolidine-2,4-diyl]dimethanol CAS No. 648419-86-7

[(2S,4S,5R)-2-Methyl-5-phenylpyrrolidine-2,4-diyl]dimethanol

Cat. No.: B12611789
CAS No.: 648419-86-7
M. Wt: 221.29 g/mol
InChI Key: PMQNUBUKVXLMBS-AGIUHOORSA-N
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Description

[(2S,4S,5R)-2-Methyl-5-phenylpyrrolidine-2,4-diyl]dimethanol is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,4S,5R)-2-Methyl-5-phenylpyrrolidine-2,4-diyl]dimethanol typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the reaction of a chiral amine with a suitable aldehyde or ketone, followed by reduction to form the desired pyrrolidine derivative . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like copper (II) salts .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of biocatalysts. These methods aim to reduce the cost and environmental impact of the synthesis while maintaining high yields and enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

[(2S,4S,5R)-2-Methyl-5-phenylpyrrolidine-2,4-diyl]dimethanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic conditions, while reduction reactions often require anhydrous solvents and low temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the hydroxyl groups can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .

Mechanism of Action

The mechanism by which [(2S,4S,5R)-2-Methyl-5-phenylpyrrolidine-2,4-diyl]dimethanol exerts its effects involves its interaction with specific molecular targets. These interactions often depend on the compound’s stereochemistry, which allows it to bind selectively to enzymes or receptors. The pathways involved can include inhibition or activation of enzymatic activity, modulation of receptor function, and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2S,4S,5R)-2-Methyl-5-phenylpyrrolidine-2,4-diyl]dimethanol is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in asymmetric synthesis and as a chiral building block in the development of pharmaceuticals and other fine chemicals .

Properties

CAS No.

648419-86-7

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

[(2R,3S,5S)-5-(hydroxymethyl)-5-methyl-2-phenylpyrrolidin-3-yl]methanol

InChI

InChI=1S/C13H19NO2/c1-13(9-16)7-11(8-15)12(14-13)10-5-3-2-4-6-10/h2-6,11-12,14-16H,7-9H2,1H3/t11-,12+,13+/m1/s1

InChI Key

PMQNUBUKVXLMBS-AGIUHOORSA-N

Isomeric SMILES

C[C@]1(C[C@@H]([C@@H](N1)C2=CC=CC=C2)CO)CO

Canonical SMILES

CC1(CC(C(N1)C2=CC=CC=C2)CO)CO

Origin of Product

United States

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